molecular formula C23H27N5O3S2 B2528079 N-(benzo[d]thiazol-2-yl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 898451-22-4

N-(benzo[d]thiazol-2-yl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

Cat. No. B2528079
CAS RN: 898451-22-4
M. Wt: 485.62
InChI Key: AHHFUGRUTQYRDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-(benzo[d]thiazol-2-yl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide derivatives involves a sequence of reactions starting with 2-aminobenzothiazole. This compound is a key intermediate that reacts with chloroacetyl chloride, followed by a reaction with hydrazine hydrate and a quinoline derivative to form the final product. The synthesis process is characterized by its ability to introduce various substituents at the thiazole and quinoline moieties, which can lead to a broad spectrum of biological activities . Additionally, similar compounds with a thiazole ring have been synthesized by reacting N-(5-R-benzyl-1,3-thiazol-2-yl)-2-chloroacetamides with sulfur and morpholine, showcasing the versatility of thiazole derivatives in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of the synthesized N-(benzo[d]thiazol-2-yl)acetamide derivatives is confirmed by various spectroscopic techniques, including elemental analysis. The presence of the thiazole ring is a common structural motif that is crucial for the biological activity of these compounds. The thiazole ring, when linked to a quinoline or imidazole moiety, can significantly influence the compound's interaction with biological targets, such as enzymes or receptors .

Chemical Reactions Analysis

The chemical reactivity of the N-(benzo[d]thiazol-2-yl)acetamide derivatives is influenced by the presence of the thiazole ring and the various substituents attached to it. For instance, the introduction of a morpholine group can enhance the solubility and potentially the bioavailability of the compound. The reactivity of these compounds with different amines, such as ethylenediamine, can lead to the formation of novel heterocycles, such as imidazole carboxamides, which have shown promising anticancer properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of the N-(benzo[d]thiazol-2-yl)acetamide derivatives are determined by their molecular structure. The introduction of different substituents can affect properties such as solubility, melting point, and stability. These properties are crucial for the pharmacokinetic profile of the compounds, including absorption, distribution, metabolism, and excretion (ADME). The synthesized compounds have shown a broad spectrum of antibacterial activity, which suggests that they possess the necessary chemical properties to interact with bacterial cells . Additionally, the anticancer activity of similar thiazole derivatives indicates that these compounds can also interact with cancer cells, potentially leading to their inhibition or death .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The compound serves as a precursor in the synthesis of various heterocyclic compounds. Its versatile chemical structure allows for the formation of novel heterocyclic frameworks with potential biological activities. Researchers have utilized such compounds in creating a range of derivatives, including benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines. These compounds are investigated for their analgesic, anti-inflammatory, and COX-2 inhibitory activities, showcasing significant pharmacological potential (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Anticancer and Antimicrobial Activities

Derivatives of this compound have been evaluated for their Src kinase inhibitory activities and anticancer properties. For instance, certain benzylthiazolyl acetamide derivatives have shown inhibition of cell proliferation in various carcinoma cell lines, indicating their potential as anticancer agents (Fallah-Tafti et al., 2011). Additionally, the compound and its derivatives have been explored for antimicrobial activities, offering a new avenue for developing antibacterial agents with broad-spectrum activity against various microorganisms.

Insecticidal Applications

Some research has focused on the insecticidal properties of heterocycles incorporating this compound against agricultural pests. These studies aim to develop new chemical entities that can act as effective insecticides, contributing to pest management strategies and agricultural productivity (Fadda et al., 2017).

Pharmacological Profile Enhancement

The modification of this compound's structure has been a strategy to enhance its pharmacological profile, particularly in terms of metabolic stability and biological activity. Research into altering the heterocyclic core of the compound aims to improve its efficacy as a pharmacological agent while reducing metabolic liabilities, making it a candidate for further drug development efforts (Stec et al., 2011).

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[[1-(3-morpholin-4-ylpropyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O3S2/c29-20(25-22-24-17-6-1-2-8-19(17)33-22)15-32-21-16-5-3-7-18(16)28(23(30)26-21)10-4-9-27-11-13-31-14-12-27/h1-2,6,8H,3-5,7,9-15H2,(H,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHHFUGRUTQYRDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NC3=NC4=CC=CC=C4S3)CCCN5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.